2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid
CAS No.: 1187954-57-9
Cat. No.: VC0192773
Molecular Formula: C32H37NO3
Molecular Weight: 483.66
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187954-57-9 |
|---|---|
| Molecular Formula | C32H37NO3 |
| Molecular Weight | 483.66 |
| IUPAC Name | 2-[4-[4-(4-benzhydrylidenepiperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C32H37NO3/c1-32(2,31(35)36)28-17-15-24(16-18-28)29(34)14-9-21-33-22-19-27(20-23-33)30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,29,34H,9,14,19-23H2,1-2H3,(H,35,36) |
| SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O)C(=O)O |
| Appearance | White to Off-White Solid |
Introduction
Chemical Identity and Structural Characteristics
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid is a complex organic compound with a molecular formula of C₃₂H₃₇NO₃ and a molecular weight of 483.66 g/mol. This compound belongs to the class of phenylacetic acid derivatives containing a diphenylmethylene piperidine moiety connected to a hydroxylated butyl chain. The structure features several functional groups including a carboxylic acid, a tertiary amine within the piperidine ring, a hydroxyl group, and a diphenylmethylene group that consists of two phenyl rings attached to a carbon that forms a double bond with the piperidine ring.
The compound is characterized by its specific structural arrangement, which contributes to its chemical reactivity and pharmaceutical relevance. The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups gives it amphoteric properties. The hydroxyl group on the butyl chain provides additional reactivity and potential for hydrogen bonding, which may influence its pharmacokinetic properties when considered in pharmaceutical contexts.
Chemical Identifiers and Physical Properties
The compound possesses several identifiers that aid in its classification and identification in chemical databases and literature. The table below summarizes the key chemical identifiers and physical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1187954-57-9 |
| IUPAC Name | 2-[4-[4-(4-benzhydrylidenepiperidin-1-yl)-1-hydroxybutyl]phenyl]-2-methylpropanoic acid |
| Molecular Formula | C₃₂H₃₇NO₃ |
| Molecular Weight | 483.66 g/mol |
| Physical Appearance | White to Off-White Solid |
| Standard InChI | InChI=1S/C32H37NO3/c1-32(2,31(35)36)28-17-15-24(16-18-28)29(34)14-9-21-33-22-19-27(20-23-33)30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,29,34H,9,14,19-23H2,1-2H3,(H,35,36) |
| SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O)C(=O)O |
| Purity (Commercial) | > 95% |
| PubChem Compound ID | 12088014 |
The compound is also known by several synonyms, which can facilitate its identification in various research contexts:
-
4-[4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethyl-benzeneacetic Acid
-
Fexofenadine Olefin
-
Fexofenadine Impurity G
Relationship to Fexofenadine
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid holds significant importance in pharmaceutical research due to its structural relationship to fexofenadine, a widely used antihistamine medication. Fexofenadine hydrochloride is commonly prescribed for the treatment of allergic symptoms, and understanding its related compounds, including potential impurities and synthetic intermediates, is crucial for ensuring pharmaceutical quality and safety .
Role as a Fexofenadine-Related Compound
This compound is specifically identified as Fexofenadine Impurity G or Fexofenadine Olefin, suggesting it may be produced during the synthesis of fexofenadine or as a degradation product. The structural similarity to fexofenadine makes it an important molecule to monitor in pharmaceutical quality control processes. The presence of the diphenylmethylene group, instead of the diphenylmethyl group found in fexofenadine, represents a key structural difference that characterizes this compound as an olefin derivative.
The pharmaceutical industry closely monitors such related compounds as their presence in medicinal products can impact efficacy, safety, and stability. Regulatory agencies like the FDA and international pharmacopoeias establish acceptable limits for pharmaceutical impurities, making the identification and quantification of compounds like 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid essential in pharmaceutical analysis .
Synthetic Pathway Considerations
The relationship between this compound and fexofenadine can be understood through examination of potential synthetic pathways. Fexofenadine is typically prepared through processes involving reduction steps, where compounds with similar structures may appear as intermediates or side products. Literature indicates that fexofenadine can be prepared through a process involving reduction of keto compounds, followed by isolation of fexofenadine monohydrate in crystalline form .
Specifically, sodium borohydride is commonly used as a reducing agent to yield the sodium salt of fexofenadine, which is then converted to the free base through pH adjustment. The free base may subsequently be converted to pharmaceutically acceptable salts. Alternative synthesis methods involve the hydrolysis of keto esters to corresponding keto acids, followed by reduction. These synthetic pathways create opportunities for the formation of structurally related compounds like 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid .
Analytical Methods for Identification and Quantification
The analysis and quantification of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid require sophisticated analytical techniques, particularly when evaluating its presence as an impurity in pharmaceutical preparations. High-performance liquid chromatography (HPLC) with diode array detection represents the primary analytical approach for the identification and quantification of this compound.
Chromatographic Methods
HPLC methods have been developed for the analysis of fexofenadine and its related compounds, which would include 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid. A specific reversed-phase HPLC method using a Hypersil BDS C-18 analytical column (250 × 4.6 mm, i.d., 5 μm) has been documented for the separation of fexofenadine and its related impurities .
The optimized mobile phase for such separations typically consists of a mixture of phosphate buffer containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, adjusted to pH 2.7, combined with methanol in a ratio of 60:40 (v/v). This separation is generally performed at ambient temperature with a flow rate of 1.5 ml/min, with UV detection at 215 nm. This analytical approach allows for the clear separation of fexofenadine from its related compounds, enabling both qualitative identification and quantitative determination .
Validation Parameters for Analytical Methods
For reliable analysis of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid, especially in pharmaceutical contexts, method validation is essential. Key validation parameters include:
| Validation Parameter | Typical Value/Range |
|---|---|
| Linearity Range | 0.1-50 μg/ml |
| Correlation Coefficient | > 0.999 |
| Limit of Detection (LOD) | 0.02 μg/ml |
| Limit of Quantitation (LOQ) | 0.05 μg/ml |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 98-102% |
| Specificity | Adequate resolution from other compounds |
These validation parameters ensure that the analytical methods used for the identification and quantification of this compound are reliable, accurate, and suitable for their intended purpose in pharmaceutical analysis and quality control .
Pharmaceutical Significance
The pharmaceutical significance of 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid extends beyond its role as a potential impurity in fexofenadine formulations. Understanding its properties and behavior is essential for maintaining pharmaceutical quality and ensuring patient safety.
Stability Considerations
Stability-indicating analytical methods are crucial for monitoring 2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid and similar compounds. Understanding the formation pathways and stability of such compounds helps in predicting and controlling their presence in pharmaceutical formulations. Stress testing under various conditions (acid, base, oxidation, photolysis, and thermal stress) can provide valuable information about degradation pathways and potential impurity formation .
The development of validated stability-indicating methods allows for the reliable monitoring of this compound throughout the shelf life of pharmaceutical products, ensuring consistent quality and safety. Such methods are particularly important for compounds that may form during storage or as a result of degradation processes .
Research Applications
2-(4-(4-(4-(Diphenylmethylene)piperidin-1-yl)-1-hydroxybutyl)phenyl)-2-methylpropanoic acid has several important research applications, particularly in the field of pharmaceutical analysis and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume